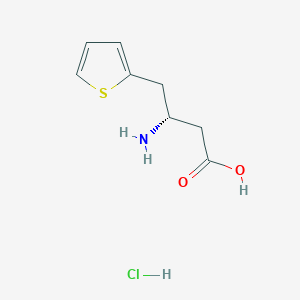

(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride” is a compound with the molecular formula C8H12ClNO2S . It is also known by other names such as “(S)-3-AMINO-4-(2-THIENYL)BUTANOIC ACID HYDROCHLORIDE” and “(3S)-3-amino-4-thiophen-2-ylbutanoic acid;hydrochloride” among others .

Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride” can be represented by the InChI stringInChI=1S/C8H11NO2S.ClH/c9-6(5-8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H/t6-;/m1./s1 . The compound has a molecular weight of 221.71 g/mol . Physical And Chemical Properties Analysis

“(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride” has a molecular weight of 221.71 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has a rotatable bond count of 4 .Aplicaciones Científicas De Investigación

Medicine: Antimicrobial Agent Development

The organotin (IV) derivatives of 4-(2-thienyl)butyric acid, a compound structurally related to (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride, have shown promising antimicrobial properties . These derivatives have been tested against various bacterial strains and fungi, indicating potential use in developing new antimicrobial drugs. The ability to interfere with bacterial cell wall formation and prevent cellular content leakage could be pivotal in treating resistant microbial infections.

Agriculture: Plant Growth Regulation

Indole-3-butyric acid (IBA), another derivative of butyric acid, is widely used as a plant growth hormone . By extension, (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride could be explored for its effects on plant growth and development, potentially acting as a regulator for root initiation and plant tissue culture applications.

Material Science: Electro-Optical Applications

Thiophene derivatives are known for their role in electro-optical applications due to their conductive properties . (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride could be utilized in the development of organic semiconductors, solar cells, or light-emitting diodes (LEDs), contributing to advancements in material sciences.

Environmental Science: Corrosion Inhibition

Compounds containing thiophene rings have demonstrated corrosion inhibition abilities for metals in acidic solutions . (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride could be researched as a corrosion inhibitor in environmental science, helping protect infrastructure and machinery from corrosive damage.

Propiedades

IUPAC Name |

(3S)-3-amino-4-thiophen-2-ylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c9-6(5-8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMHHGFSWLCCBH-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375862 |

Source

|

| Record name | (3S)-3-Amino-4-(thiophen-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

332061-90-2 |

Source

|

| Record name | (3S)-3-Amino-4-(thiophen-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1302814.png)

![[3,5-Bis(methylsulfonyl)phenyl]methanol](/img/structure/B1302818.png)

![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/structure/B1302821.png)

![1-Acetyl-2,3-dihydro-n-[1-(2-phenylethyl)-piperidin-4-yl]-1h-indole-5-amine](/img/structure/B1302825.png)

![7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid](/img/structure/B1302831.png)